molecular formula C7H9NO B11721377 (1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

(1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B11721377
M. Wt: 123.15 g/mol
InChI Key: SOCKWJNQKNADLU-FWPZAIACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or sodium cyanide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of protein conformation, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-oxabicyclo[2.2.1]heptane: A related compound with similar structural features but lacking the carbonitrile group.

    2-azabicyclo[2.2.1]heptane: Another bicyclic compound with an aziridine ring instead of an oxirane ring.

    Bicyclo[2.2.1]heptane: A simpler bicyclic structure without the oxygen or nitrogen heteroatoms.

Uniqueness

The presence of the carbonitrile group in (1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile imparts unique chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5?,6-,7+/m1/s1

InChI Key

SOCKWJNQKNADLU-FWPZAIACSA-N

Isomeric SMILES

C1C[C@H]2C(C[C@@H]1O2)C#N

Canonical SMILES

C1CC2C(CC1O2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.